molecular formula C9H8F3NS B14688393 Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- CAS No. 35369-66-5

Ethanethioamide, N-(3-(trifluoromethyl)phenyl)-

Katalognummer: B14688393
CAS-Nummer: 35369-66-5
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: GPRNWYQPMXUEGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- is an organic compound with the molecular formula C9H8F3NS It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- typically involves the reaction of 3-(trifluoromethyl)aniline with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanethioamide group to ethanethiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(Trifluoromethyl)phenyl)acetamide
  • N-(3-(Trifluoromethyl)phenyl)propionamide
  • N-(3-(Trifluoromethyl)phenyl)butanamide

Uniqueness

Ethanethioamide, N-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

35369-66-5

Molekularformel

C9H8F3NS

Molekulargewicht

219.23 g/mol

IUPAC-Name

N-[3-(trifluoromethyl)phenyl]ethanethioamide

InChI

InChI=1S/C9H8F3NS/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

GPRNWYQPMXUEGO-UHFFFAOYSA-N

Kanonische SMILES

CC(=S)NC1=CC=CC(=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.